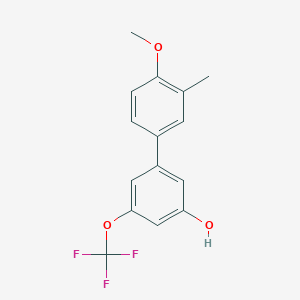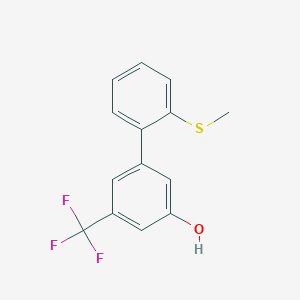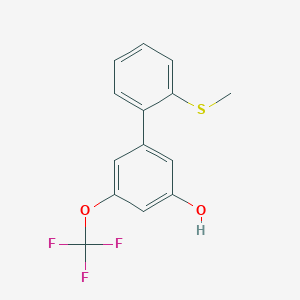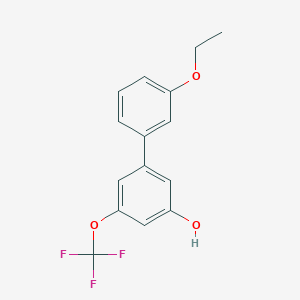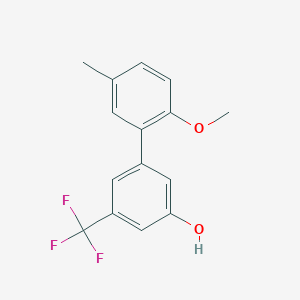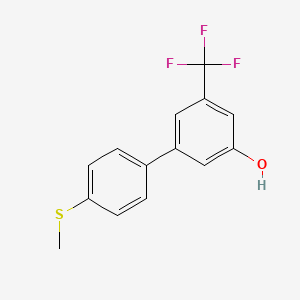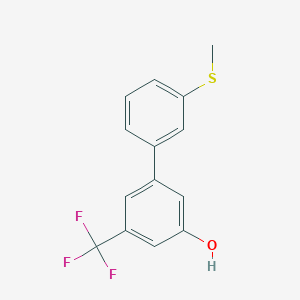
5-(3-Methylthiophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylthiophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-MTPT-95%) is a phenolic compound that has been studied for its potential applications in the field of pharmaceuticals, food and beverage, and cosmetics. Its unique structure and chemical properties make it an attractive candidate for a wide range of applications.
Scientific Research Applications
5-MTPT-95% has been studied for its potential applications in the fields of pharmaceuticals, food and beverage, and cosmetics. In the field of pharmaceuticals, 5-MTPT-95% has been studied for its antibacterial, antifungal, and anti-inflammatory properties. In the field of food and beverage, it has been studied for its potential as a preservative, flavor enhancer, and antimicrobial agent. In the field of cosmetics, it has been studied for its potential as a skin conditioning agent, antioxidant, and anti-aging compound.
Mechanism of Action
The exact mechanism of action of 5-MTPT-95% is not yet fully understood. However, it is believed to act by inhibiting the growth of bacteria, fungi, and other microorganisms. It is also believed to act by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that 5-MTPT-95% has a variety of biochemical and physiological effects. In vitro studies have shown that it has antibacterial, antifungal, and anti-inflammatory properties. In vivo studies have shown that it has antioxidant and anti-aging effects. It has also been shown to reduce inflammation and oxidative stress in the skin.
Advantages and Limitations for Lab Experiments
5-MTPT-95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is stable and can be stored for extended periods of time. However, it is also limited by its low solubility in water and its relatively low bioavailability.
Future Directions
The potential applications of 5-MTPT-95% are still being explored. Future research could focus on the development of new and improved synthesis methods, as well as the exploration of new applications in the fields of pharmaceuticals, food and beverage, and cosmetics. Additionally, further research could be done to investigate the mechanism of action and the biochemical and physiological effects of 5-MTPT-95%. Finally, further research could be done to investigate the advantages and limitations of 5-MTPT-95% for laboratory experiments.
Synthesis Methods
5-MTPT-95% can be synthesized from the reaction of 3-methylthiophenol and trifluoroacetic anhydride. The reaction proceeds in two steps: first, the 3-methylthiophenol is reacted with trifluoroacetic anhydride to form the intermediate 5-(3-methylthiophenyl)-3-trifluoromethylphenol. This intermediate is then treated with aqueous sodium hydroxide solution to form the final product 5-MTPT-95%. The reaction is carried out at a temperature of 80°C, and the yield is approximately 95%.
properties
IUPAC Name |
3-(3-methylsulfanylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3OS/c1-19-13-4-2-3-9(7-13)10-5-11(14(15,16)17)8-12(18)6-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZMVJFKSSWGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








